1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide
Overview
Description
Mechanism of Action
Target of Action
Nida-41020 is a potent and selective antagonist of the cannabinoid receptor 1 (CB1) . The CB1 receptor is a G protein-coupled receptor located primarily in the central and peripheral nervous system. It is involved in various physiological processes, including appetite regulation, pain sensation, mood, and memory .
Mode of Action
As a CB1 antagonist, Nida-41020 binds to the CB1 receptor with a high affinity (Ki = 4.1 nM), preventing the action of endogenous cannabinoids or exogenous cannabinoids from marijuana . By blocking the activation of CB1 receptors, Nida-41020 can modulate the physiological functions regulated by these receptors .
Biochemical Pathways
The primary biochemical pathway affected by Nida-41020 is the endocannabinoid system . This system plays a crucial role in regulating a wide range of physiological processes, including pain sensation, appetite, mood, and memory. By antagonizing the CB1 receptor, Nida-41020 can modulate the activity of this system .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the individual’s metabolic enzymes .
Result of Action
The molecular and cellular effects of Nida-41020’s action primarily involve the modulation of the endocannabinoid system. By blocking the CB1 receptor, Nida-41020 can alter the physiological processes regulated by this system, potentially leading to changes in pain sensation, appetite, mood, and memory .
Action Environment
The action, efficacy, and stability of Nida-41020 can be influenced by various environmental factors. These may include the individual’s physiological state, the presence of other drugs or substances, and genetic factors that can affect the expression and function of the CB1 receptor and metabolic enzymes .
Biochemical Analysis
Biochemical Properties
Nida-41020 plays a crucial role in biochemical reactions by selectively binding to cannabinoid receptor 1 (CB1) with a high affinity (K_i = 4.1 nM) . It interacts with CB1 receptors more selectively than cannabinoid receptor 2 (CB2), with a binding affinity of K_b = 26 nM for CB1 and K_b = 831 nM for CB2 . This selective binding is essential for its function as a CB1 antagonist, which can inhibit the effects of endogenous cannabinoids on CB1 receptors.
Cellular Effects
Nida-41020 influences various cellular processes by blocking the activation of CB1 receptors. This blockade can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, Nida-41020 has been shown to inhibit the CB1 receptor-mediated signaling pathways, which can lead to changes in the expression of genes involved in metabolic processes and neurotransmission . Additionally, it can modulate cellular metabolism by affecting the activity of enzymes and proteins involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of Nida-41020 involves its binding to the CB1 receptor, where it acts as an antagonist. By binding to the receptor, Nida-41020 prevents the activation of CB1 by endogenous cannabinoids, thereby inhibiting downstream signaling pathways . This inhibition can result in decreased enzyme activity, altered gene expression, and changes in cellular function. The binding interaction between Nida-41020 and CB1 is characterized by its high affinity and selectivity, which are critical for its antagonistic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nida-41020 have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of at least four years . Over time, Nida-41020 can degrade, which may affect its potency and efficacy. Long-term studies have shown that Nida-41020 can have sustained effects on cellular function, including prolonged inhibition of CB1 receptor activity and associated signaling pathways .
Dosage Effects in Animal Models
The effects of Nida-41020 vary with different dosages in animal models. At lower doses, Nida-41020 effectively inhibits CB1 receptor activity without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including potential neurotoxicity and adverse impacts on metabolic processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired antagonistic effect on CB1 receptors.
Metabolic Pathways
Nida-41020 is involved in various metabolic pathways, primarily through its interaction with CB1 receptors. It can affect the activity of enzymes and cofactors involved in cannabinoid metabolism, leading to changes in metabolic flux and metabolite levels . By inhibiting CB1 receptor activity, Nida-41020 can alter the balance of metabolic processes, which can have downstream effects on cellular function and overall metabolism.
Transport and Distribution
Within cells and tissues, Nida-41020 is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . Nida-41020’s distribution within tissues is critical for its effectiveness as a CB1 antagonist, as it needs to reach and bind to CB1 receptors to exert its effects.
Subcellular Localization
Nida-41020’s subcellular localization is primarily determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with CB1 receptors and other biomolecules . The localization of Nida-41020 within subcellular compartments is essential for its activity and function, as it needs to be in proximity to CB1 receptors to effectively inhibit their activity.
Preparation Methods
The synthesis of NIDA 41020 involves several stepsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and reagents like piperidine and dichlorobenzene . Industrial production methods are not widely documented, but the compound is synthesized in research laboratories under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
NIDA 41020 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The aromatic rings in NIDA 41020 can undergo substitution reactions with various electrophiles and nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
NIDA 41020 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of cannabinoid receptor antagonists.
Biology: The compound is utilized in research to understand the role of CB1 receptors in various biological processes.
Medicine: NIDA 41020 is investigated for its potential therapeutic applications in conditions related to the endocannabinoid system.
Industry: It is used in the development of radioligands for PET imaging, aiding in the diagnosis and study of neurological disorders
Comparison with Similar Compounds
NIDA 41020 is structurally similar to other CB1 receptor antagonists such as Rimonabant, AM251, and AM281. it is less lipophilic compared to these compounds, making it a better candidate for use as a radioligand in PET imaging. The unique structural features of NIDA 41020, such as the presence of the methoxyphenyl group, contribute to its selectivity and potency .
Similar Compounds
- Rimonabant
- AM251
- AM281
- SR141716
NIDA 41020 stands out due to its specific design for PET imaging and its high selectivity for CB1 receptors .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl2N4O2/c1-15-21(23(30)27-28-12-4-3-5-13-28)26-29(20-11-8-17(24)14-19(20)25)22(15)16-6-9-18(31-2)10-7-16/h6-11,14H,3-5,12-13H2,1-2H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDBQJRWPWTGPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452843 | |
Record name | NIDA-41020 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502486-89-7 | |
Record name | NIDA-41020 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502486897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NIDA-41020 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIDA-41020 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIDA-41020 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83E62L67ID | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.